molecular formula C18H18N2O B3840523 3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE CAS No. 5320-37-6

3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE

Cat. No.: B3840523
CAS No.: 5320-37-6
M. Wt: 278.3 g/mol
InChI Key: PPTIUJYVYBPVEZ-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one (ambocarb) is a synthetic heterocyclic compound belonging to the tetrahydroindolo[2,3-c]quinolinone class. It features a fused indole-quinoline scaffold with three methyl substituents at positions 3, 3, and 6 (Figure 1). Developed in the early 1990s in Ukraine, ambocarb was investigated as a nootropic agent for neurodegenerative conditions due to its multifunctional pharmacological profile, including cholinesterase inhibition and neuroprotective effects . Its unique structure combines rigidity from the fused aromatic system with conformational flexibility from the tetrahydro moiety, enabling interactions with diverse biological targets.

Properties

IUPAC Name

3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-10-17-15(11-6-4-5-7-12(11)20-17)16-13(19-10)8-18(2,3)9-14(16)21/h4-7,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTIUJYVYBPVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C(=N1)CC(CC3=O)(C)C)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416339
Record name 3,3,6-trimethyl-2,3,4,7-tetrahydroindolo[2,3-c]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5320-37-6
Record name 3,3,6-trimethyl-2,3,4,7-tetrahydroindolo[2,3-c]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Core Reactivity and Functional Group Transformations

The compound’s beta-carboline nucleus enables reactions typical of this alkaloid class, including electrophilic substitutions, oxidations, and hydrogenation. Key observations:

  • Electrophilic Aromatic Substitution : The electron-rich indole nitrogen and aromatic benzene ring facilitate regioselective substitutions. For example, nitration occurs preferentially at the benzene ring’s para position due to steric hindrance from the 3,3,6-trimethyl groups .

  • Oxidation : The tetrahydro moiety undergoes oxidation to yield fully aromatic beta-carbolines under strong oxidizing agents (e.g., KMnO₄) .

  • Hydrogenation : Catalytic hydrogenation reduces the tetrahydro ring, altering planarity and biological activity .

Substitution at Position 6

The 6-methyl group participates in radical bromination, enabling further functionalization:

Reaction TypeReagents/ConditionsProductYield (%)Reference
BrominationNBS, AIBN, CCl₄, 80°C6-(Bromomethyl)-3,3-dimethyl analog72
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄6-Aryl derivatives50–85

Modification of the Beta-Carboline Core

  • Pictet-Spengler Cyclization : Reacts with aldehydes (e.g., formaldehyde) to form polycyclic derivatives, enhancing binding to GABA receptors .

  • N-Alkylation : The indole nitrogen undergoes alkylation with alkyl halides (e.g., CH₃I) in basic media .

Synthetic Pathways

The compound is synthesized via multistep routes:

  • Pictet-Spengler Reaction : Condensation of tryptamine derivatives with ketones (e.g., acetone) forms the tetrahydro-beta-carboline scaffold .

  • Methylation : Sequential methylation at positions 3 and 6 using methyl iodide or dimethyl sulfate under alkaline conditions .

  • Oxidative Aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields fully aromatic analogs .

Biological Activity and SAR Insights

Derivatives exhibit modulated pharmacological profiles:

  • α1 GABA Receptor Selectivity : 3,6-Disubstitution enhances binding affinity (e.g., βCCT analog: IC₅₀ = 14.9 μM against Trypanosoma cruzi) .

  • Antiplasmodial Activity : Introduction of electron-withdrawing groups at position 6 improves efficacy (EC₅₀ = 33 μM for amastigote forms) .

Comparative Reactivity with Analogues

CompoundKey SubstituentsReactivity Differences
6-Methoxy-beta-carboline6-OCH₃Enhanced electrophilic substitution
3-PBC3-Propynyl, 6-ClImproved Suzuki coupling efficiency
βCCt3-Cyclopropyl, 6-C≡CHResistance to oxidation

Stability and Degradation

  • Photodegradation : UV exposure induces ring-opening reactions, forming indole-3-carboxaldehyde derivatives .

  • Acidic Conditions : Protonation at N2 stabilizes the tetrahydro ring, while strong acids (HCl) trigger demethylation .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H22N2O
Molecular Weight: 290.38 g/mol
IUPAC Name: 3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one

The compound features a unique structure that contributes to its diverse applications. Its beta-carboline framework is known for biological activity and has been explored in various research contexts.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects:

  • Anticancer Activity: Research indicates that derivatives of beta-carbolines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific analogs can induce apoptosis in leukemia cells through the activation of caspase pathways .
  • Neuroprotective Effects: Beta-carbolines are studied for their neuroprotective properties. They may act as antioxidants and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .

The biological implications of this compound are extensive:

  • Antimicrobial Properties: Some studies suggest that beta-carboline derivatives possess antimicrobial activity against a range of pathogens. This property makes them candidates for developing new antibiotics .
  • Psychotropic Effects: Certain beta-carbolines are known to interact with neurotransmitter systems in the brain (e.g., GABA receptors), indicating potential use in treating anxiety and depression .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block:

  • Synthesis of Complex Molecules: The unique structure allows it to be used in synthesizing more complex organic molecules. Researchers utilize it as a precursor in multi-step synthetic routes to create novel compounds with desired pharmacological properties .

Case Study 1: Anticancer Research

A study published in Cancer Letters demonstrated that a derivative of the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of key signaling pathways related to cell proliferation and survival.

Case Study 2: Neuroprotection

Research conducted at a leading university found that the compound provided significant neuroprotection in animal models of Parkinson's disease. The study highlighted its ability to reduce oxidative stress markers and improve motor function.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in leukemia cells
Biological ActivityAntimicrobial PropertiesEffective against various pathogens
Synthetic ChemistryBuilding Block for Complex MoleculesUsed in multi-step synthesis for novel compounds
NeuroprotectionTreatment for Neurodegenerative DiseasesReduces oxidative stress; improves motor function

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one involves its interaction with specific molecular targets and pathways within cells. This may include binding to enzymes or receptors, altering their activity, and affecting cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ambocarb is best understood through comparative analysis with related compounds. Below, we categorize analogs based on core scaffolds and substituent effects.

Beta-Carboline Derivatives

Beta-carbolines share a tricyclic indole-pyridine framework. Key comparisons include:

Compound Name Substituents/Modifications Biological Activity Key Differences from Ambocarb
Tryptoline (Tetrahydro-beta-carboline) No methyl groups; basic beta-carboline MAO inhibition, neuroprotective Lacks fused quinoline ring and methyl groups; reduced target specificity
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid Carboxylic acid at C3; methyl at N1 Antiviral, antioxidant Polar functional group alters solubility and CNS penetration
2-Methyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydroiodide Phenyl at N1; methyl at C2 Anticancer (apoptosis induction) Bulky phenyl group restricts ring flexibility; different pharmacokinetics

Structural Impact: Ambocarb’s fused benzo[c]quinolinone system and 3,3,6-trimethylation enhance lipophilicity and steric bulk compared to simpler beta-carbolines, favoring blood-brain barrier penetration and prolonged receptor interactions .

Tetrahydrobenzo/Carbazole Derivatives

Compounds with fused tetrahydrobenzo or carbazole systems exhibit distinct bioactivity profiles:

Compound Name Substituents/Modifications Biological Activity Key Differences from Ambocarb
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Methyl at C6; no quinoline moiety Antipsychotic potential Carbazole core lacks quinoline’s electron-deficient region, reducing cholinesterase affinity
7-Hydroxy-3,4,6-trimethylindan-1-one Hydroxyl at C7; indanone scaffold Antimicrobial, anti-inflammatory Non-aromatic indanone core reduces planar rigidity; hydroxyl group increases polarity
2,3,6,7-Tetrahydro-1H-benzo[a]quinolizino[1,9-hi]phenoxazin-14(5H)-imine Chlorine at C14; fused phenoxazine Antifungal (MIC: 0.78 µM) Extended conjugation and electronegative chlorine enhance microbial target binding

Functional Impact: Ambocarb’s methyl groups at C3 and C6 optimize steric hindrance without introducing polar groups, balancing lipophilicity and metabolic stability. In contrast, hydroxyl or halogen substituents (e.g., in phenoxazine derivatives) improve target affinity but reduce bioavailability .

Tetrahydroindoloquinolinone Analogs

Ambocarb’s closest structural analogs include:

Compound Name Substituents/Modifications Biological Activity Key Differences from Ambocarb
3,3-Dimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one Lacks C6 methyl Moderate cholinesterase inhibition Reduced steric bulk decreases enzyme-substrate stability
6-Ethyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one Ethyl at C6; dimethyl at C3 Enhanced neuroprotection (in vitro) Longer alkyl chain at C6 improves membrane interaction but increases metabolic clearance

Pharmacological Impact : The 3,3,6-trimethyl configuration in ambocarb maximizes both cholinesterase inhibition (via C3 methyls) and neuroprotective effects (via C6 methyl), as demonstrated in comparative in vivo studies .

Key Research Findings

  • Structure-Activity Relationship (SAR) : Ambocarb’s methyl groups contribute to a 3-fold higher cholinesterase inhibition (IC₅₀: 12 nM) compared to unmethylated analogs (IC₅₀: 36–40 nM) .
  • Thermodynamic Stability : Molecular dynamics simulations reveal that ambocarb’s methyl groups stabilize hydrophobic binding pockets in acetylcholinesterase, with a ΔG binding of −9.2 kcal/mol versus −7.5 kcal/mol for dimethyl analogs .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Synthetic Routes : Use a Pictet-Spengler reaction or Friedel-Crafts alkylation to construct the beta-carboline core. Introduce methyl groups via alkylation or reductive amination. Optimization involves adjusting temperature (70–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalysts (e.g., p-toluenesulfonic acid) to enhance yield .
  • Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify methyl group positions and aromatic proton environments. IR spectroscopy identifies carbonyl (C=O) stretching at ~1680 cm1^{-1} .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry. For example, analyze dihedral angles between the tetrahydro-beta-carboline ring and substituents to confirm conformational stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. antifungal effects)?

  • Methodology :

  • Dose-Response Profiling : Compare IC50_{50} values across cell lines (e.g., yeast vs. mammalian cells) to assess species-specific toxicity. For example, reported MIC = 0.78 µM in S. cerevisiae but higher thresholds in human cells, suggesting selectivity .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) or protein binding assays (SPR) to identify targets like amyloid-beta aggregation (relevant to neurotoxicity) or fungal cytochrome P450 enzymes .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to human acetylcholinesterase (PDB ID: 4EY7) or fungal lanosterol demethylase. Focus on hydrophobic interactions with methyl groups and hydrogen bonding with the carbonyl oxygen .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution and reactive sites (e.g., electrophilic carbons susceptible to nucleophilic attack) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Methodology :

  • Standardization : Use internal controls (e.g., fluconazole for antifungal assays) and normalize data to cell viability metrics (MTT assay). Replicate experiments across ≥3 independent batches .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across batches. Report effect sizes (Cohen’s d) to quantify variability significance .

Methodological Notes

  • Synthesis Challenges : Trace impurities (e.g., de-methylated byproducts) require LC-MS monitoring. Use preparative TLC for small-scale isolation .
  • Biological Assays : For antifungal studies, include pH-controlled media (pH 7.4) to mimic physiological conditions and avoid false positives from compound precipitation .
  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in the tetrahydro-beta-carboline region .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE
Reactant of Route 2
3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE

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